2-(4-chlorophenyl)-4-(4-morpholinyl)-1-phenyl-2-butanol
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Overview
Description
2-(4-chlorophenyl)-4-(4-morpholinyl)-1-phenyl-2-butanol is an organic compound that features a morpholine ring, a chlorophenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-(4-morpholinyl)-1-phenyl-2-butanol typically involves the reaction of 4-chlorobenzaldehyde with morpholine and phenylacetylene under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is then subjected to purification processes, such as column chromatography, to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as crystallization and distillation, to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-4-(4-morpholinyl)-1-phenyl-2-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)-4-(4-morpholinyl)-1-phenyl-2-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4-(4-morpholinyl)-1-phenyl-2-butanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-4-morpholin-4-yl-1-phenylbutan-2-ol
- 2-(4-Fluorophenyl)-4-morpholin-4-yl-1-phenylbutan-2-ol
- 2-(4-Methylphenyl)-4-morpholin-4-yl-1-phenylbutan-2-ol
Uniqueness
2-(4-chlorophenyl)-4-(4-morpholinyl)-1-phenyl-2-butanol is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to its molecular targets .
Properties
Molecular Formula |
C20H24ClNO2 |
---|---|
Molecular Weight |
345.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-morpholin-4-yl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C20H24ClNO2/c21-19-8-6-18(7-9-19)20(23,16-17-4-2-1-3-5-17)10-11-22-12-14-24-15-13-22/h1-9,23H,10-16H2 |
InChI Key |
CNZDVSVAODNGMJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(CC2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1COCCN1CCC(CC2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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